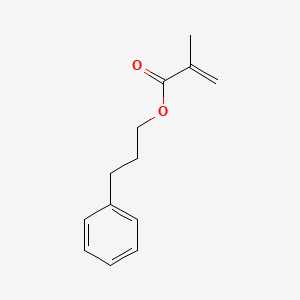

3-Phenylpropyl methacrylate

Description

Structure

3D Structure

Propriétés

Numéro CAS |

3683-14-5 |

|---|---|

Formule moléculaire |

C13H16O2 |

Poids moléculaire |

204.26 g/mol |

Nom IUPAC |

3-phenylpropyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-5,7-8H,1,6,9-10H2,2H3 |

Clé InChI |

RXXZODOCQIRRQA-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCCC1=CC=CC=C1 |

SMILES canonique |

CC(=C)C(=O)OCCCC1=CC=CC=C1 |

Autres numéros CAS |

3683-14-5 |

Origine du produit |

United States |

Synthetic Methodologies for 3 Phenylpropyl Methacrylate Monomer

Synthetic Pathways to 3-Phenylpropyl Methacrylate (B99206)

The preparation of 3-phenylpropyl methacrylate primarily involves the esterification of a methacrylic acid source with 3-phenylpropanol. The main industrial and laboratory methods include direct esterification, transesterification, and reaction with acyl chlorides.

Direct Esterification: This is a straightforward and common method for synthesizing methacrylate esters. It involves the reaction of methacrylic acid with 3-phenylpropanol, typically in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually conducted under reflux conditions to drive the equilibrium towards the formation of the ester by removing water, a byproduct of the reaction.

Transesterification: An alternative and widely used industrial method is the transesterification of a simple alkyl methacrylate, most commonly methyl methacrylate (MMA), with 3-phenylpropanol. google.com This reaction is catalyzed by various compounds, including catalyst systems based on lithium and calcium salts (e.g., a combination of a lithium compound like lithium hydroxide (B78521) or alkoxide and a calcium compound like calcium oxide or chloride). google.com The equilibrium is shifted towards the product by removing the lower-boiling alcohol byproduct (methanol in the case of MMA) via distillation, often as an azeotrope with the starting ester. google.com

Reaction with Methacryloyl Chloride: For laboratory-scale synthesis or when mild reaction conditions are required, 3-phenylpropanol can be reacted with methacryloyl chloride. This method is highly efficient as the reaction with an acid chloride is typically irreversible. nih.gov The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

A summary of these primary synthetic pathways is presented below.

| Synthetic Pathway | Reactants | Typical Catalyst/Reagent | Key Reaction Conditions |

| Direct Esterification | 3-Phenylpropanol, Methacrylic Acid | Sulfuric Acid, p-Toluenesulfonic Acid | Reflux, Water Removal |

| Transesterification | 3-Phenylpropanol, Methyl Methacrylate | Lithium/Calcium Salts, Organotin compounds | Heat, Removal of Methanol (B129727) |

| Acyl Chloride Reaction | 3-Phenylpropanol, Methacryloyl Chloride | Triethylamine, Pyridine | Anhydrous conditions, often at low temperatures |

Advanced Purification and Characterization Techniques for Monomer Purity

Ensuring the high purity of the this compound monomer is essential for controlled polymerization and achieving desired polymer properties. Various techniques are employed for purification and subsequent characterization.

Purification Methods: Following synthesis, the crude PPMA monomer must be purified to remove unreacted starting materials, catalysts, and byproducts. Common laboratory and industrial purification techniques include:

Distillation: Fractional distillation under reduced pressure is a standard method to purify methacrylate esters, separating the product from less volatile impurities. atamanchemicals.com For large-scale production, continuous distillation using advanced setups like divided wall columns is employed to enhance efficiency and reduce energy consumption. rsc.org

Washing and Extraction: The crude product can be washed with aqueous solutions, such as a mild alkaline solution, to remove acidic catalysts and impurities. google.com

Chromatography: For laboratory-scale purification to achieve very high purity, column chromatography using adsorbents like basic alumina (B75360) is effective for removing inhibitors and polar impurities. rsc.org

Chemical Treatment: In some processes, the crude ester mixture is treated with substances like ammonia (B1221849) to precipitate and remove polymeric byproducts before the final purification steps. google.com

Characterization Techniques: A suite of analytical methods is used to confirm the structure and assess the purity of the synthesized this compound monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. ¹H NMR spectroscopy confirms the presence of characteristic protons, such as the vinyl protons of the methacrylate group and the aromatic protons of the phenyl group. The integration of these signals can also be used to determine monomer conversion in polymerization reactions. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups in the molecule. The spectrum of PPMA is characterized by strong absorption bands corresponding to the ester carbonyl (C=O) stretch and the C=C stretch of the methacrylate unit, as well as peaks associated with the phenyl group. scispace.comspectroscopyonline.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak corresponding to the chemical formula C₁₃H₁₆O₂ (204.26 g/mol ) would be expected. nih.gov

Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are crucial for assessing the purity of the monomer by separating it from any residual impurities.

The table below summarizes the expected data from key characterization techniques for this compound.

| Technique | Expected Data / Key Features |

| ¹H NMR | Vinyl protons (CH₂=) at ~5.5 and 6.1 ppm; Phenyl protons (C₆H₅-) at ~7.1-7.5 ppm; Methylene (B1212753) protons adjacent to ester oxygen (-O-CH₂-) and phenyl group (-CH₂-Ph); Methyl protons (-CH₃) of the methacrylate group. rsc.orgresearchgate.net |

| ¹³C NMR | Carbonyl carbon (C=O) at ~167 ppm; sp² carbons of the vinyl group and aromatic ring; sp³ carbons of the propyl chain. libretexts.org |

| IR Spectroscopy | Strong C=O stretch around 1715-1730 cm⁻¹; C=C stretch around 1635 cm⁻¹; C-O ester stretches around 1160 cm⁻¹ and 1295 cm⁻¹; Aromatic C-H and C=C stretches. spectroscopyonline.coms-a-s.org |

| Mass Spectrometry | Molecular Ion (M⁺) peak at m/z = 204. nih.gov |

Recent Developments and Challenges in Monomer Synthesis

The synthesis of specialty monomers like this compound is subject to ongoing research aimed at improving efficiency, reducing environmental impact, and ensuring high product quality.

Recent Developments:

Advanced Catalysis: Research into more efficient and selective catalysts for transesterification is a key area of development. The use of specific catalyst combinations, such as lithium and calcium compounds, can improve reaction rates and yields. google.com The development of heterogeneous catalysts is also a goal, as they can be more easily separated from the reaction mixture, simplifying purification.

Process Intensification: For industrial-scale production, there is a move towards continuous flow processes. Continuous reactors offer better control over reaction parameters like temperature and residence time, leading to higher consistency and yield compared to batch processes.

Greener Synthesis Routes: There is growing interest in developing more sustainable methods for producing methacrylate esters. This includes exploring bio-based feedstocks and enzymatic catalysis, which can operate under milder conditions and reduce waste generation. researchgate.net

Challenges:

Preventing Polymerization: A major challenge in the synthesis and purification of methacrylate monomers is preventing premature polymerization, which can be initiated by heat, light, or impurities. atamanchemicals.comnih.gov This requires the careful addition of polymerization inhibitors and precise temperature control, especially during distillation. researchgate.netnih.gov

Purity and Side Reactions: Achieving high purity is often complicated by side reactions. In esterification reactions, ether formation can be a competing reaction. The final product may also suffer from coloration, which can be undesirable for optical applications. atamanchemicals.comnih.gov

Reaction Equilibrium: Transesterification and direct esterification are equilibrium-limited reactions. Efficiently removing the byproduct (methanol or water) is crucial to drive the reaction to completion and achieve high yields, which can be energy-intensive on an industrial scale. google.commdpi.com

Feedstock and Environmental Concerns: While not unique to PPMA, the production of many chemical precursors relies on petrochemical feedstocks. The traditional synthesis of methacrylic acid itself can involve highly toxic reagents like hydrogen cyanide, prompting research into safer and more environmentally friendly production routes. researchgate.netresearchgate.net

Controlled Polymerization of 3 Phenylpropyl Methacrylate

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of 3-Phenylpropyl Methacrylate (B99206)

RAFT polymerization is a versatile method for controlling radical polymerization, enabling the production of polymers with predetermined molecular weights and low dispersity. This control is achieved through the use of a RAFT agent, which reversibly transfers between active and dormant polymer chains.

The homopolymerization of 3-phenylpropyl methacrylate (PPMA) via the RAFT process has been successfully demonstrated, yielding well-defined homopolymers. For instance, the RAFT homopolymerization of stearyl methacrylate (SMA) has been conducted in toluene (B28343) using 2-cyanopropan-2-yl benzodithioate as the RAFT agent to produce homopolymers with narrow molecular weight distributions, indicated by dispersity (ĐM) values of 1.15. acs.org This process serves as a foundation for creating macro-chain transfer agents (macro-CTAs) for subsequent copolymerizations.

RAFT dispersion polymerization (RAFTDP) is a specific application of RAFT that has proven particularly effective for the in situ synthesis of block copolymer nanoparticles. rsc.org In this process, a soluble macro-CTA is chain-extended with a second monomer that forms an insoluble block, leading to polymerization-induced self-assembly (PISA).

The RAFT dispersion polymerization of PPMA in alcoholic media, specifically ethanol (B145695), has been successfully carried out using poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) as the macro-CTA. rsc.orgrsc.orgrsc.orgnih.gov This approach has yielded a full spectrum of self-assembled nanoparticle morphologies, including spheres, worms, and vesicles. rsc.orgrsc.orgrsc.orgnih.gov The final morphology is tunable by adjusting parameters such as the molecular weight of the PDMAEMA macro-CTA, the target degree of polymerization of the PPMA block, and the total solids content of the polymerization. rsc.org For example, using a PDMAEMA with an average degree of polymerization (Xn) of 20 at 21 wt% solids in ethanol, different morphologies were obtained by varying the target Xn of the PPMA block. rsc.org

A notable feature of these systems is their thermoreversible polymorphism, where a change in temperature can induce a morphological transition, such as a reversible worm-to-sphere transition upon heating, which is accompanied by a macroscopic degelation-gelation process. rsc.orgrsc.orgnih.gov

Table 1: RAFTDP of this compound with PDMAEMA₂₀ macro-CTA in Ethanol at 70°C and 21 wt% Solids

| Target PPMA Xn | Final PPMA Xn | ĐM | Morphology |

|---|---|---|---|

| 50 | 48 | 1.22 | Spheres |

| 75 | 72 | 1.20 | Worms + Vesicles |

| 100 | 95 | 1.24 | Vesicles |

Data sourced from Pei et al. (2014) rsc.org

The RAFT dispersion polymerization of PPMA has also been explored in non-polar media, such as n-tetradecane and n-octane, using poly(stearyl methacrylate) (PSMA) homopolymers as macro-CTAs. acs.orgnih.govacs.orgucsf.edursc.org This all-methacrylic system allows for the synthesis of PSMA-b-PPPMA block copolymers with narrow molecular weight distributions and tunable nanoparticle morphologies. acs.orgnih.govacs.orgucsf.edu By fixing the average degree of polymerization of the PSMA macro-CTA (e.g., Xn = 19) and varying the target length of the PPMA block at a constant solids content (20 wt%), it is possible to obtain spherical, worm-like, and vesicular nanoparticles. acs.orgnih.govacs.org

Increasing the total solids content (from 10 to 40 wt%) for a fixed block copolymer composition generally favors the formation of higher-ordered morphologies. acs.org These systems can also exhibit thermoreversible behavior, with worm-like structures transitioning to spheres upon heating, leading to a degelation of the sample. nih.govacs.org This transition is attributed to the low glass transition temperature of the core-forming PPPMA block and increased solvation of the core at higher temperatures. nih.govacs.org

Table 2: Effect of Target PPMA Block Length on Nanoparticle Morphology in n-Tetradecane at 20 wt% Solids

| PSMA Macro-CTA Xn | Target PPMA Xn | Final PPMA Xn | ĐM | Morphology |

|---|---|---|---|---|

| 19 | 50 | 49 | 1.18 | Spheres |

| 19 | 85 | 83 | 1.21 | Worms |

| 19 | 120 | 115 | 1.25 | Vesicles |

Data sourced from Pei et al. (2015) acs.org

The use of poly[oligo(ethylene glycol) methyl ether methacrylate] (pOEGMA) macro-CTAs in the RAFT dispersion polymerization of PPMA in protic solvents like methanol (B129727) has led to the creation of triply responsive nanoparticles. rsc.org These p(OEGMA-b-PPMA) block copolymers can exhibit a full range of morphologies (spheres, worms, and vesicles) by varying the degree of polymerization of the PPMA block. rsc.org

These nanoparticles demonstrate two distinct and reversible thermal responses: a heating-induced worm-to-sphere morphological transition in methanol and an order-disorder transition related to the upper critical solution temperature (UCST) behavior of the pOEGMA corona in ethanol. rsc.org Furthermore, these nano-objects can also respond to the addition of an organobase, which can induce an order-order transition. rsc.org

Polymerization-Induced Self-Assembly (PISA) is the underlying mechanism in the aforementioned RAFTDP strategies that enables the direct formation of various nanoparticle architectures. rsc.orgacs.orgresearchgate.net As the soluble macro-CTA is chain-extended with the PPMA monomer, the growing block becomes insoluble in the polymerization medium, triggering in situ self-assembly into nanoparticles. rsc.orgresearchgate.net The morphology of these nanoparticles—spheres, worms, or vesicles—is highly dependent on the polymerization conditions. rsc.orgrsc.orgwhiterose.ac.uk

The PISA of PPMA has been successfully demonstrated in both polar (alcoholic) and non-polar (alkane) solvents, highlighting its versatility. acs.orgrsc.org In ethanolic PISA with PDMAEMA macro-CTAs, the full spectrum of morphologies has been achieved by systematically varying the solvophobic PPMA block length and the total solids concentration. rsc.orgrsc.org Similarly, in non-polar PISA using PSMA macro-CTAs in n-tetradecane or n-octane, precise control over the nanoparticle morphology has been demonstrated. acs.orgnih.govrsc.org The ability to form soft physical gels from worm-like nanoparticle dispersions and their subsequent thermoreversible degelation is a key finding in these PISA systems. rsc.orgnih.govacs.org

Copolymerization Strategies Employing RAFT Dispersion Polymerization (RAFTDP)

Other Controlled Radical Polymerization Techniques Applied to this compound (e.g., Atom Transfer Radical Polymerization)

While Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been a primary method for the controlled polymerization of this compound (PPMA), other techniques have also been explored. Notably, light-controlled radical polymerization has been successfully employed to synthesize well-defined polymers of this compound.

Research in this area has demonstrated the use of a light-controlled radical polymerization technique catalyzed by tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) for the polymerization of this compound. This method allows for the preparation of well-defined homopolymers and block copolymers under mild conditions.

A study investigating the light-controlled radical polymerization of several functional methacrylates, including this compound, highlighted the influence of the light source and catalyst concentration on the polymerization kinetics and the final polymer properties. The findings indicate that the polymerization is sensitive to variations in irradiation, which can affect the reproducibility of the polymer preparation.

Detailed Research Findings

In a specific investigation, the light-controlled homopolymerization of this compound was conducted using Ir(ppy)₃ as the photocatalyst. The study systematically varied the catalyst concentration to understand its effect on the polymerization process. The results, as summarized in the table below, show that the catalyst concentration significantly impacts the monomer conversion and the molecular weight characteristics of the resulting poly(this compound) (PPPMA).

The data reveals that a higher catalyst concentration generally leads to a higher monomer conversion within the same timeframe. However, it can also result in a broader molecular weight distribution (expressed as the dispersity, Đ), indicating a slight decrease in the control over the polymerization process at higher catalyst loads. The number-average molecular weight (M_n) of the polymers also shows a dependence on the catalyst concentration, which is a key feature of controlled polymerization processes.

Table 1: Homopolymerization of this compound via Light-Controlled Radical Polymerization

| Entry | Catalyst Concentration (mol%) | Time (h) | Conversion (%) | M_n (g/mol) | Đ (M_w/M_n) |

|---|---|---|---|---|---|

| 1 | 0.05 | 24 | 85 | 18,500 | 1.25 |

| 2 | 0.10 | 24 | 92 | 17,800 | 1.30 |

| 3 | 0.20 | 24 | 95 | 16,500 | 1.38 |

M_n = Number-average molecular weight; Đ = Dispersity. Data represents typical findings under specific experimental conditions.

Furthermore, the study demonstrated the versatility of this method by synthesizing block copolymers incorporating this compound. For instance, a block copolymer was prepared using a poly(methyl methacrylate) (PMMA) macroinitiator, which was chain-extended with this compound. This resulted in the formation of a well-defined diblock copolymer, poly(methyl methacrylate)-b-poly(this compound), showcasing the living character of the polymerization.

The successful synthesis of both homopolymers and block copolymers of this compound using light-controlled radical polymerization underscores its potential as an alternative to more established techniques like RAFT and ATRP for this specific monomer. The ability to control the polymerization under visible light irradiation presents advantages in terms of reaction conditions and potential applications.

Comprehensive Structural and Morphological Characterization of Poly 3 Phenylpropyl Methacrylate and Its Copolymers

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the chemical structure and dynamics of polymeric materials at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Variable Temperature NMR for Microstructure and Dynamics)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei, making it a powerful tool for polymer characterization.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of poly(3-phenylpropyl methacrylate), characteristic signals corresponding to the different protons in the polymer structure are observed. The aromatic protons of the phenyl group typically appear in the range of δ = 7.10-7.50 ppm. rsc.org The protons of the methylene (B1212753) group adjacent to the ester oxygen (-OCH₂-) are also identifiable. rsc.org Analysis of the integral values of these signals allows for the determination of copolymer composition. rsc.org For instance, in copolymers of 3-phenylpropyl methacrylate (B99206) and 2-(dimethylamino)ethyl methacrylate (DMAEMA), the number average molecular weight (Mn,NMR) and the average degree of polymerization can be estimated by comparing the integrals of the DMAEMA side chain protons and the phenyl protons of the PPMA end-groups. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the polymer. The signals for the carbonyl group, quaternary carbon, and the α-methyl group are particularly sensitive to the stereochemical configuration (tacticity) of the polymer chain. kpi.ua Studies on various polymethacrylates have shown that the chemical shifts of these carbons can be used to determine the relative amounts of isotactic, syndiotactic, and atactic sequences within the polymer. kpi.uaresearchgate.net For copolymers, ¹³C NMR can be used to study the sequence distribution of the different monomer units. kpi.ua

Variable Temperature NMR: Variable temperature (VT) NMR studies are crucial for understanding the dynamics of polymer chains and their solvation behavior in solution. rsc.orgrsc.orgresearchgate.net For copolymers of PPMA, such as those with poly[oligo(ethylene glycol) methyl ether methacrylate] (pOEGMA), VT ¹H NMR in deuterated solvents like ethanol-d6 (B42895) or methanol-d4 (B120146) reveals changes in the solvation of the polymer blocks with temperature. rsc.org For example, as the temperature increases, the signals corresponding to the PPMA core-forming block may become more resolved, indicating increased solvation and chain mobility. rsc.orgresearchgate.net This technique is particularly useful for studying thermoreversible morphological transitions, such as the worm-to-sphere transition observed in some PPMA-containing block copolymers, by monitoring the changes in the relative integrals of the proton signals as a function of temperature. rsc.orgrsc.orgresearchgate.net

Below is a data table summarizing typical ¹H NMR chemical shifts for poly(this compound).

| Proton Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons (C₆H₅) | 7.10 - 7.50 |

| Methylene Protons (-OCH₂-) | ~4.06 |

| Monomer Vinyl Protons (CH₂=) | 5.5 and 6.1 |

Table created based on data from multiple sources. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Structure Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a polymer, thus confirming its chemical structure. The FT-IR spectrum of poly(this compound) and its copolymers displays characteristic absorption bands.

Key vibrational bands for polymethacrylates include:

In copolymers, the FT-IR spectrum will be a superposition of the characteristic bands of each monomer unit, allowing for the confirmation of the incorporation of both monomers into the polymer chain. researchgate.netresearchgate.net For instance, in a copolymer with a monomer containing a tertiary amine, a band corresponding to the C-N stretching vibration would be expected. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to study the electronic transitions within the polymer. The presence of the phenyl group in poly(this compound) results in UV absorption. nih.gov UV-Vis spectroscopy is particularly useful for monitoring polymerization reactions, as the disappearance of the monomer's vinyl group absorption can be tracked over time. nih.gov It is also used in variable-temperature studies to observe changes in polymer aggregation or phase transitions in solution, which can affect the absorbance or turbidity of the solution. rsc.org For example, the UCST (Upper Critical Solution Temperature) behavior of some polymers in solution can be determined by monitoring the change in transmittance with temperature. rsc.orgrsc.org

High-Resolution Chromatographic Analysis

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their physical and mechanical properties.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Polydispersity

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common method for analyzing the molecular weight distribution of polymers. wikipedia.orgphoenix-sci.com This technique separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.org

In the analysis of poly(this compound) and its copolymers, SEC/GPC is used to determine:

SEC/GPC analysis of PPMA-based block copolymers synthesized via RAFT polymerization has demonstrated the ability to produce well-defined copolymers with narrow molecular weight distributions, with Đ values typically being low (e.g., ≤ 1.24). rsc.org The system is usually calibrated with polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate). rsc.orgrsc.org

Below is an example data table illustrating typical SEC/GPC results for a series of block copolymers.

| Copolymer | Mn (g/mol) (SEC) | Đ (Mw/Mn) |

|---|---|---|

| PDMAEMA₂₀-b-PPMA₃₄ | 15,300 | 1.18 |

| PDMAEMA₂₀-b-PPMA₄₂ | 17,100 | 1.20 |

| PDMAEMA₂₀-b-PPMA₄₇ | 18,300 | 1.21 |

| PDMAEMA₂₀-b-PPMA₅₃ | 19,800 | 1.22 |

Table is illustrative and based on trends reported in the literature. rsc.org

Microscopic and Nanoscopic Morphological Characterization

The self-assembly of block copolymers containing poly(this compound) in selective solvents can lead to the formation of various nanostructures. The morphology of these nano-objects is a critical determinant of the material's macroscopic properties.

Transmission Electron Microscopy (TEM) is a primary tool for visualizing these morphologies. For block copolymers where PPMA forms the core-forming (solvophobic) block, a range of self-assembled structures can be observed depending on factors like the relative block lengths, total solids concentration, and solvent.

Transmission Electron Microscopy (TEM) and Cryogenic TEM (Cryo-TEM) for Nanoparticle Visualization

Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of the morphology of nanoparticles derived from Poly(this compound) (P(PPMA)) and its copolymers. Research has extensively utilized TEM to characterize the rich variety of nanostructures formed through techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) dispersion polymerization. These studies demonstrate that the final nanoparticle morphology—be it spheres, worms, or vesicles—is highly dependent on controllable synthesis parameters.

In the RAFT dispersion polymerization of this compound (PPMA), the morphology of the resulting diblock copolymer nanoparticles can be precisely controlled. For instance, in the synthesis of poly(stearyl methacrylate)-b-poly(this compound) (PSMA-b-P(PPMA)) copolymers in non-polar media like n-octane or n-tetradecane, a clear progression from spherical to worm-like and then to vesicular structures is observed by simply increasing the degree of polymerization of the core-forming P(PPMA) block while keeping the stabilizing PSMA block length constant. grafiati.comuchicago.eduresearchgate.netacs.org This transition is a classic example of polymerization-induced self-assembly (PISA), where the relative block volume fractions dictate the packing parameter and thus the final morphology. rsc.org Similarly, using a poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) macro-chain transfer agent in ethanol (B145695), a full spectrum of morphologies for PDMAEMA-b-P(PPMA) nanoparticles was obtained. researchgate.net

The total solids content during polymerization also plays a crucial role. For a fixed copolymer composition, higher solids concentrations tend to favor the formation of higher-order morphologies (e.g., worms or vesicles over spheres). uchicago.eduacs.org Furthermore, some P(PPMA)-based systems exhibit thermoreversible polymorphism. For example, physical gels formed by pure worm phases can transition to a free-flowing solution of spheres upon heating. uchicago.eduacs.org TEM imaging is critical to confirm that this macroscopic change is due to an underlying morphological transition. uchicago.edu

Table 1: TEM-Observed Morphologies of P(PPMA)-Based Copolymer Nanoparticles

| Copolymer System | Stabilizer Block (DP) | Core Block (DP) | Solvent | Solids Content (wt%) | Observed Morphology (TEM) | Reference |

|---|---|---|---|---|---|---|

| PDMAEMA-b-P(PPMA) | 20 | 34 | Ethanol | 21 | Spheres | researchgate.net |

| PDMAEMA-b-P(PPMA) | 20 | 42 | Ethanol | 21 | Spheres + Worms | researchgate.net |

| PDMAEMA-b-P(PPMA) | 20 | 47 | Ethanol | 21 | Worms | researchgate.net |

| PSMA-b-P(PPMA) | 19 | 38 | n-Tetradecane | 20 | Spheres | acs.org |

| PSMA-b-P(PPMA) | 19 | 85 | n-Tetradecane | 20 | Worms | acs.org |

| PSMA-b-P(PPMA) | 19 | 131 | n-Tetradecane | 20 | Vesicles | acs.org |

| p(OEGMA-b-PPMA) | 28 | 58 | Methanol (B129727) | 20 | Spheres | rsc.org |

| p(OEGMA-b-PPMA) | 28 | 69 | Methanol | 20 | Worms | rsc.org |

| p(OEGMA-b-PPMA) | 28 | 83 | Methanol | 20 | Vesicles | rsc.org |

DP = Degree of Polymerization

Cryogenic TEM (Cryo-TEM) offers a significant advantage over conventional TEM by allowing the visualization of nanoparticles in a vitrified (glass-like) state, preserving their native solution-state structure without the artifacts that can be introduced by drying or staining. researchgate.netnih.gov This is particularly valuable for soft, solvated nanostructures like polymer micelles and vesicles, providing more accurate information on their size and morphology. osti.gov While specific Cryo-TEM studies focusing solely on P(PPMA) are not extensively documented in the reviewed literature, the technique is widely applied to analogous block copolymer systems. nih.govosti.govwhiterose.ac.uk It allows for detailed characterization of micellar cores, including their dimensions and packing properties, and can reveal complex internal structures that might be obscured in conventional TEM. researchgate.netosti.gov

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for Surface and Nanostructure Analysis

Atomic Force Microscopy (AFM) is a powerful scanning probe technique for characterizing the surface topography and nanomechanical properties of polymer films and nanoparticles at the nanoscale. mdpi.combruker.commdpi.com Unlike electron microscopy, AFM can be performed in various environments, including ambient conditions or even in liquid, making it ideal for studying polymeric materials in situ. rsc.orgnih.gov

A notable application of AFM in the context of this compound copolymers involves the in situ characterization of poly[oligo(ethylene glycol)methyl ether methacrylate-b-3-phenylpropyl methacrylate] (p(OEGMA-b-PPMA)) worm-like nanoparticles in methanol. rsc.org This pioneering work required developing a new experimental approach for successful imaging in methanol. The AFM provided height and phase images simultaneously, which correlated the topography of the worm-like structures with their material properties, offering a complementary characterization to TEM and scattering techniques. rsc.org In general polymer science, AFM is extensively used to investigate phase separation in copolymer films, map crystalline and amorphous regions, and follow dynamic processes like crystallization in real-time. uchicago.edubruker.com

Scanning Tunneling Microscopy (STM), another high-resolution scanning probe technique, functions by measuring the quantum tunneling current between a sharp conductive tip and a conductive or semiconductive sample surface. researchgate.netbirmingham.ac.ukcalpoly.edu This requirement for conductivity makes STM generally unsuitable for imaging insulating materials like most methacrylate-based polymers, including Poly(this compound), without modifications like coating the sample with a conductive layer, which would obscure the native surface structure. Therefore, the literature on P(PPMA) and its copolymers does not feature characterization by STM.

Dynamic and Static Light Scattering Techniques

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Aggregate Polydispersity

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of nanoparticles and aggregates in solution. It measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles. The analysis of these fluctuations yields the hydrodynamic diameter (Dh), which represents the diameter of a hypothetical hard sphere that diffuses at the same rate as the particle being measured, and the polydispersity index (PDI), a measure of the broadness of the size distribution.

DLS is routinely used alongside TEM to characterize nanoparticles of P(PPMA) copolymers. While TEM provides direct visualization of the dried-state morphology, DLS offers crucial information about the particle size in its solvated state, including the solvated stabilizer corona. uchicago.eduresearchgate.net For example, in the RAFT dispersion polymerization of this compound with a PDMAEMA stabilizer, DLS was used to measure the Dh and PDI of the resulting nanoparticles, confirming the formation of well-defined aggregates in ethanol. researchgate.net Similarly, studies on p(OEGMA-b-PPMA) nanoparticles in methanol used DLS to track the increase in Dh as the morphology evolved from spheres to worms to vesicles with increasing P(PPMA) block length. rsc.org DLS analysis has also proven essential in studying thermoreversible morphology transitions, confirming that changes such as a worm-to-sphere transition upon heating are fully reversible when the sample is cooled. uchicago.edu

Table 2: DLS Characterization of P(PPMA)-Based Copolymer Nanoparticles

| Copolymer System | Stabilizer Block (DP) | Core Block (DP) | Solvent | Hydrodynamic Diameter (Dh, nm) | Polydispersity (PDI) | Reference |

|---|---|---|---|---|---|---|

| PDMAEMA-b-P(PPMA) | 20 | 25 | Ethanol | 40 | 0.16 | researchgate.net |

| PDMAEMA-b-P(PPMA) | 35 | 100 | Ethanol | 103 | 0.05 | researchgate.net |

| p(OEGMA-b-PPMA) | 28 | 36 | Methanol | 38 | 0.14 | rsc.org |

| p(OEGMA-b-PPMA) | 28 | 69 | Methanol | 105 | 0.15 | rsc.org |

| p(OEGMA-b-PPMA) | 28 | 83 | Methanol | 179 | 0.09 | rsc.org |

DP = Degree of Polymerization

Small-Angle X-ray Scattering (SAXS) for Internal Structure and Polymerization Kinetics

Small-Angle X-ray Scattering (SAXS) is a powerful technique that probes structural features on the length scale of approximately 1 to 100 nanometers by measuring the elastic scattering of X-rays at very small angles. scispace.com For block copolymer systems, SAXS provides detailed information about particle size, shape, internal morphology (e.g., core-shell structures, lamellar or cylindrical domains), and inter-particle interactions. nih.govwhiterose.ac.uk

In the study of P(PPMA)-based copolymers, SAXS serves as a key method to obtain complementary information to microscopy and DLS. rsc.org Analysis of SAXS patterns for p(OEGMA-b-PPMA) nanoparticles in methanol helped to confirm the nanoscale morphologies assigned by TEM. rsc.org The scattering profiles can be fitted with theoretical models for different shapes (e.g., spheres, cylinders) to extract quantitative parameters like the core radius and shell thickness of the nanoparticles. nih.gov

Furthermore, time-resolved SAXS is an advanced application of the technique that can monitor structural evolution during a chemical process, such as polymerization. researchgate.netosti.gov For PISA syntheses, in situ SAXS can track the kinetics of polymerization and the simultaneous self-assembly process. researchgate.netosti.govwhiterose.ac.uk By analyzing the changes in the scattering pattern over time, researchers can gain detailed mechanistic insights, such as determining the point of micellar nucleation, the rate of monomer consumption within the nanoparticle cores, and the evolution of particle size and aggregation number during the reaction. researchgate.netwhiterose.ac.uk This allows for a deep understanding of how the final nanoparticle morphology is established. osti.gov

Macromolecular Architectures and Advanced Self Assembly Dynamics of Poly 3 Phenylpropyl Methacrylate Systems

Design and Synthesis of Diblock and Triblock Copolymers Comprising 3-Phenylpropyl Methacrylate (B99206) Units

The synthesis of block copolymers containing 3-phenylpropyl methacrylate units is predominantly achieved through controlled/living radical polymerization techniques, with Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization being a prominent method. rsc.orgrsc.orgnih.gov This technique allows for the creation of well-defined diblock and triblock copolymers with controlled molecular weights and narrow molecular weight distributions. rsc.orgnih.gov

A common strategy involves Polymerization-Induced Self-Assembly (PISA), where the synthesis and self-assembly of the block copolymer occur concurrently. researchgate.netrsc.org In a typical PISA process, a soluble macromolecular chain transfer agent (macro-CTA) is used to initiate the polymerization of a second monomer, which in this case is this compound. researchgate.netaston.ac.uk As the P3PPMA block grows, it becomes insoluble in the chosen solvent, triggering an in-situ self-assembly process to form nanoparticles. aston.ac.ukacs.org

Examples of macro-CTAs used in the synthesis of P3PPMA-based block copolymers include:

Poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) : Used in ethanolic RAFT dispersion polymerization to create PDMAEMA-b-P3PPMA copolymers. rsc.orgresearchgate.net

Poly(stearyl methacrylate) (PSMA) : Employed as macro-CTAs in non-polar RAFT dispersion polymerization of PPMA in solvents like n-octane and n-tetradecane. rsc.orgnih.govresearchgate.net

Poly[oligo(ethylene glycol)methyl ether methacrylate] (POEGMA) : Utilized in methanolic RAFT dispersion polymerization to produce POEGMA-b-P3PPMA diblock copolymers. rsc.org

These syntheses yield block copolymers with tunable compositions, which is a critical factor in controlling the subsequent self-assembled morphologies. nih.gov The successful synthesis of these copolymers is often confirmed by techniques such as Gel Permeation Chromatography (GPC) and ¹H NMR spectroscopy. acs.orgnih.gov

Formation of Diverse Nanoparticle Morphologies and Polymorphism

Diblock and triblock copolymers containing P3PPMA are known to self-assemble into a rich variety of nanoparticle morphologies in selective solvents. rsc.orgnih.govresearchgate.net The final morphology is a result of the intricate balance of forces between the different polymer blocks and the solvent. The full spectrum of common morphologies, including spheres, worm-like micelles, and vesicles (polymersomes), has been observed for P3PPMA-based systems. rsc.orgrsc.orgresearchgate.netresearchgate.net

Spherical micelles are a common morphology for P3PPMA block copolymers. rsc.orgrsc.orgnih.gov These structures typically consist of a core formed by the insoluble P3PPMA block and a corona formed by the soluble stabilizer block. For instance, PDMAEMA-b-P3PPMA copolymers prepared at a 10 wt% solids concentration in ethanol (B145695) form purely spherical nanoparticles. rsc.org Similarly, when a poly(stearyl methacrylate) macro-CTA with a higher degree of polymerization (PSMA₃₀) is used, spherical nanoparticles are the only morphology observed, with their size increasing as the P3PPMA block length increases. rsc.org

Worm-like or cylindrical micelles represent a higher-order morphology compared to spheres. rsc.org These elongated structures can entangle to form networks, leading to the formation of soft physical gels at ambient temperatures. rsc.orgnih.gov The formation of worm-like micelles is highly dependent on the copolymer composition and concentration. For example, PSMA₁₈-b-P3PPMA₇₁ copolymers are known to form formulations that yield almost pure worm phases. rsc.org In some systems, mixed phases of spheres and worms are observed, indicating a transition between these morphologies. rsc.org

Vesicles, or polymersomes, are hollow spherical structures enclosed by a bilayer membrane of the block copolymer. rsc.orgnih.govresearchgate.net They represent one of the more complex morphologies achievable through self-assembly. rsc.org The formation of vesicles is typically observed when the length of the core-forming P3PPMA block is significantly increased relative to the stabilizer block. rsc.orgresearchgate.net For instance, in the PSMA-b-P3PPMA system synthesized in n-octane, the complexity of the nano-objects increases from spheres to worms to vesicles with an increasing degree of polymerization of the P3PPMA block. rsc.orgresearchgate.net

The transition between these different morphologies is not random but is governed by several key experimental parameters:

Copolymer Composition : The relative lengths (degrees of polymerization) of the stabilizer and core-forming blocks are a primary determinant of morphology. rsc.orgrsc.org Increasing the degree of polymerization of the core-forming P3PPMA block, while keeping the stabilizer block length fixed, generally leads to transitions from simpler to more complex morphologies (spheres → worms → vesicles). rsc.orgresearchgate.net

Degree of Polymerization (DP) : As mentioned, the DP of the P3PPMA block is a critical factor. For a fixed stabilizer block, a systematic increase in the P3PPMA DP allows for the traversal of the entire morphological spectrum. rsc.orgrsc.orgresearchgate.net

Total Solids Concentration : The concentration of the copolymer in the solvent also plays a significant role. rsc.orgrsc.orgnih.gov Higher total solids concentrations tend to favor the formation of higher-order, more complex morphologies. rsc.orgnih.gov For instance, for a fixed copolymer composition, increasing the solids content from 10% to 40% can drive the system towards more complex structures. nih.gov

Solvent Quality : The choice of solvent for the polymerization and self-assembly is crucial as it determines the solubility of each block. The solvation of the core-forming P3PPMA block can be influenced by factors like temperature, which in turn affects the morphology. rsc.orgnih.gov

Table 1: Effect of Copolymer Composition and Solids Concentration on Nanoparticle Morphology

| Stabilizer Block (Macro-CTA) | Core-Forming Block | Solvent | Total Solids (wt%) | Observed Morphology | Reference |

|---|---|---|---|---|---|

| PDMAEMA₂₀ | P3PPMAy | Ethanol | 10 | Spheres | rsc.org |

| PDMAEMA₂₀ | P3PPMAy | Ethanol | 21 | Mixed Spheres and Worms | rsc.org |

| PDMAEMA₂₀ | P3PPMAy | Ethanol | 30 | Mixed Spheres and Worms | rsc.org |

| PSMA₁₈/PSMA₁₉ | P3PPMAy | n-Octane | 20 | Spheres → Worms → Vesicles (with increasing y) | rsc.orgresearchgate.net |

| PSMA₃₀ | P3PPMAy | n-Octane | 20 | Spheres (size increases with y) | rsc.org |

| PSMA₁₉ | P3PPMAy | n-Tetradecane | 10-40 | Higher order morphologies favored at higher concentrations | nih.gov |

| pOEGMA₂₈ | P3PPMAy | Methanol (B129727) | 20 | Spheres → Worms → Vesicles (with increasing y) | rsc.org |

Stimulus-Responsive Self-Assembly and Reversible Morphological Transitions

A key feature of some P3PPMA-based block copolymer systems is their ability to undergo reversible morphological transitions in response to external stimuli, particularly temperature. rsc.orgrsc.orgnih.gov This responsiveness is often linked to changes in the solvation of the core-forming P3PPMA block with temperature. rsc.orgnih.gov

A well-documented example is the thermoreversible worm-to-sphere transition. rsc.orgnih.gov Formulations that exist as entangled worm-like micelles and form physical gels at room temperature can transform into free-flowing solutions of spherical micelles upon heating. rsc.orgnih.gov This macroscopic change from a gel to a solution is a direct consequence of the underlying morphological shift. rsc.org This transition is facilitated by the low glass transition temperature of the P3PPMA core and an increase in its solvation at higher temperatures. nih.gov This process has been shown to be fully reversible upon cooling, with the spheres re-forming worms and the solution re-gelling. rsc.org

While temperature is a primary stimulus, other triggers like pH can also be incorporated into the design of P3PPMA copolymers by using a pH-responsive block, such as PDMAEMA. rsc.orgacs.org This opens the door to creating multi-responsive materials where morphology can be controlled by more than one external signal. rsc.org

Temperature-Induced Morphological Transitions (e.g., Worm-to-Sphere Transitions and Degelation-Gelation Phenomena)

The self-assembled nanostructures formed by poly(this compound) (PPPMA) block copolymers exhibit significant responsiveness to thermal stimuli. A predominant phenomenon observed is a reversible worm-to-sphere morphological transition upon heating, which is often accompanied by a macroscopic degelation-gelation process. acs.orgrsc.orgresearchgate.net

In non-polar media, such as n-octane or n-tetradecane, block copolymers of poly(stearyl methacrylate)-b-poly(this compound) (PSMA-b-PPPMA) that form worm-like micelles at room temperature often create soft physical gels. acs.orgrsc.orgresearchgate.net Upon heating, these gels transform into free-flowing solutions. rsc.orgresearchgate.net This macroscopic change is a direct consequence of an underlying morphological transition at the nanoscale, where the worm-like structures convert into spherical micelles. acs.orgrsc.org This worm-to-sphere transition is facilitated by the low glass transition temperature of the core-forming PPPMA block and an associated increase in the solvation of these cores by the non-polar solvent at elevated temperatures. acs.orgrsc.orgnih.gov The process is generally reversible, with the worm morphology and gel state being reformed upon cooling. rsc.orgrsc.org

A similar thermoreversible behavior is observed for PPPMA-based copolymers in polar alcoholic solvents. For instance, poly[2-(dimethylamino)ethyl methacrylate]-b-poly(this compound) (PDMAEMA-b-PPPMA) diblock copolymers self-assembled in ethanol show a transition from worms to spheres upon heating to approximately 70 °C. rsc.orgaston.ac.ukrsc.orgrsc.org This order-order transition also results in a macroscopic degelation of the sample. rsc.orgaston.ac.uk The reversibility of these transitions has been confirmed through techniques like Dynamic Light Scattering (DLS) analysis. rsc.org In many of these systems, the complexity of the nanostructures (from spheres to worms to vesicles) can be controlled by adjusting the block copolymer composition and the total solids content during their synthesis via Reversible Addition-Fragmentation Chain Transfer (RAFT) dispersion polymerization. acs.orgrsc.orgrsc.org

The table below summarizes key findings on temperature-induced transitions in various PPPMA systems.

| Copolymer System | Solvent | Concentration | Transition | Transition Temperature (°C) | Reference |

| PSMA₁₈-b-PPPMA₇₁ | n-Octane | 20-30 wt% | Worm-to-Sphere (Degelation) | > Ambient | rsc.org |

| PSMA₁₉-b-PPPMA₈₅ | n-Tetradecane | 20 wt% | Worm-to-Sphere (Degelation) | Heat-induced | nih.gov |

| PDMAEMA₂₀-b-PPPMA₄₇ | Ethanol | 21 wt% | Worm-to-Sphere (Degelation) | ~70 | rsc.orgaston.ac.uk |

| p(OEGMA-block-PPMA) | Methanol/Ethanol | Not specified | Order-Order Transition | Heat-induced | semanticscholar.org |

Solvent-Induced Morphological Transformations

The morphology of self-assembled poly(this compound) block copolymer aggregates is highly sensitive to the solvent environment. Changes in solvent composition or quality can induce significant structural transformations. rsc.org

One of the simplest forms of solvent-induced change is through dilution. For worm-like micelle networks of PSMA-b-PPPMA in n-tetradecane that form physical gels, degelation can be triggered by simple dilution with the solvent. acs.orgnih.gov This macroscopic change from a gel to a solution is attributed to the disentanglement of the worm-like structures, rather than a fundamental change in the nanoparticle morphology itself. acs.orgnih.gov

More profound morphological changes occur when the solvent quality for the constituent blocks is altered. The self-assembly process itself is dictated by the use of a selective solvent, which is a good solvent for one block (the stabilizer) and a poor solvent for the other (the core-forming block, in this case, PPPMA). The balance of forces, including the stretching of polymer chains in the core and the interfacial energy at the core-corona boundary, determines the final morphology. rsc.org By altering the solvent system, for example by using solvent mixtures, it is possible to tune these interactions and thus control the resulting nanostructure. rsc.org While specific systematic studies on various solvents for PPPMA are limited in the provided context, the principle holds that changing the solvent can shift the equilibrium between spherical, worm-like, and vesicular structures. This was demonstrated for other methacrylate-based block copolymers where tuning the ratio of a binary solvent mixture (e.g., THF/water) allowed for fine control over the resulting mesophases. nih.gov

Response to Chemical Stimuli (e.g., Organobase-Responsive Behavior)

Beyond thermal and solvent triggers, specific chemical stimuli can also induce morphological transitions in poly(this compound) systems. A notable example is the response of certain PPPMA-based nanoparticles to organobases in non-aqueous environments. semanticscholar.org

Research has shown that nanoparticles composed of poly[oligo(ethylene glycol) methyl ether methacrylate-block-3-phenylpropyl methacrylate] (p(OEGMA-block-PPMA)) are sensitive to the addition of an organobase. semanticscholar.orgsurrey.ac.uk This represents a unique stimulus-response mechanism for these materials. In one reported instance, the addition of an organoamine to a dispersion of p(OEGMA-block-PPMA) worm-like micelles in an alcoholic medium was shown to effect an order-order transition, specifically a worm-to-sphere transformation. semanticscholar.orgsurrey.ac.uk This finding was highlighted as the first example of an organoamine being used in a non-aqueous setting to trigger such a morphological change in nanoparticles prepared by RAFT dispersion polymerization. semanticscholar.org

| Copolymer System | Stimulus | Solvent | Observed Transition | Reference |

| p(OEGMA-block-PPMA) | Organobase | Methanol/Ethanol | Worm-to-Sphere | semanticscholar.orgsurrey.ac.uk |

This responsiveness imparts an additional layer of functionality to PPPMA-based materials, enabling their structure and associated properties, like viscosity, to be controlled through chemical additives. semanticscholar.org

Thermodynamics and Kinetics of Reversible Morphological Changes

The reversible morphological transitions observed in poly(this compound) systems are governed by a delicate interplay of thermodynamic and kinetic factors.

Thermodynamics: The primary thermodynamic driving force for the temperature-induced worm-to-sphere transition is the change in the effective volume fraction of the polymer blocks due to altered solvation with temperature. acs.orgaston.ac.uk For PSMA-b-PPPMA copolymers in non-polar solvents, heating increases the solvation of the PPPMA core-forming block. acs.orgrsc.org This increased solvation, or surface plasticization, effectively increases the volume fraction of the stabilizer block relative to the core, which lowers the interfacial curvature and favors a transition from a less curved worm-like morphology to a more highly curved spherical morphology. nih.govaston.ac.uk The process is thermodynamically reversible, as cooling reduces the solvation of the PPPMA core, favoring the reformation of the lower-curvature worm-like structures. rsc.orgrsc.org

Kinetics: While the transitions are thermodynamically reversible, the kinetics of these changes can vary. For many PPPMA systems, the temperature-induced worm-to-sphere transition upon heating and the associated degelation are relatively rapid. researchgate.netrsc.org However, the reverse process, the sphere-to-worm transition upon cooling, can be significantly slower. researchgate.net For example, in studies of similar block copolymer systems, it was noted that while the worm-to-sphere transition upon heating was fast, the corresponding sphere-to-worm transition upon cooling was very slow. researchgate.net This hysteresis suggests a kinetic barrier to the reformation of the highly anisotropic and entangled worm network. The reversibility of the system can often be confirmed by cycling the temperature and observing the restoration of the original morphology and properties, as verified by methods like DLS and SAXS. rsc.orgrsc.org The ability for these transitions to occur at all is greatly facilitated by the low glass transition temperature of the PPPMA block, which ensures sufficient chain mobility for the morphological rearrangement to take place. acs.org

Rheological Behavior of Poly 3 Phenylpropyl Methacrylate and Its Soft Matter Assemblies

Analysis of Viscoelastic Properties and Flow Characteristics

The viscoelastic properties of polymeric materials, including those based on methacrylates, describe their ability to exhibit both viscous (liquid-like) and elastic (solid-like) characteristics when subjected to deformation. anton-paar.comnih.gov Rheological tests, such as oscillatory shear measurements, are employed to characterize these properties. anton-paar.com

In the context of P3PPMA, particularly within block copolymer systems, the viscoelastic response is strongly tied to the self-assembled morphology. researchgate.net For instance, dispersions of spherical nanoparticles typically exhibit liquid-like behavior, characterized by a higher loss modulus (G'') than storage modulus (G'), indicating that the material dissipates more energy than it stores. Conversely, when these copolymers assemble into worm-like micelles, the system can form a physical gel. nih.govresearchgate.net This gel state is characterized by a dominant elastic response, where the storage modulus (G') exceeds the loss modulus (G''), signifying a solid-like network structure arising from the entanglement of the worm-like nano-objects. researchgate.netrsc.org

The flow characteristics are also dependent on the polymer's architecture and its interaction with the solvent. Solutions containing P3PPMA-based copolymers can exhibit pseudo-plastic (shear-thinning) behavior, where the viscosity decreases with an increasing shear rate. ijcce.ac.ir This is a common trait for polymer solutions and dispersions. ijcce.ac.ir The transition from a viscous liquid to a predominantly elastic gel is a key feature of certain P3PPMA block copolymer systems, driven by changes in parameters like temperature or concentration. nih.govacs.org

Table 1: Viscoelastic Behavior of P3PPMA-Based Diblock Copolymer Morphologies

Determination of Rheological Moduli and Their Temperature Dependence

The storage modulus (G') and the loss modulus (G'') are key parameters determined from oscillatory rheological measurements that quantify a material's elastic and viscous responses, respectively. mdpi.com The dependence of these moduli on temperature provides critical information about transitions within the material, such as the glass transition or morphology changes. anton-paar.comresearchgate.net

For P3PPMA-based systems, particularly thermoreversible gels, the temperature dependence of the rheological moduli is pronounced. rsc.org In a typical gel state at ambient temperature, G' is significantly higher than G''. researchgate.netrsc.org As the temperature is increased, a sharp crossover point is often observed where G' and G'' become equal (the gel-sol transition temperature), after which G'' dominates G'. researchgate.net This signifies a transition from a solid-like gel to a liquid-like solution (sol). rsc.org This phenomenon is directly linked to a change in the underlying nanoparticle morphology, often a transition from entangled worms to discrete spheres. nih.govacs.org

For example, in a study of poly(stearyl methacrylate)-block-poly(3-phenylpropyl methacrylate) (PSMA-b-P3PPMA) copolymer gels in n-octane, heating the gel results in a macroscopic transformation to a free-flowing solution. researchgate.netrsc.org This change is mirrored in the rheological moduli, with a dramatic drop in G' as the temperature rises, indicating the dissolution of the gel network. researchgate.net This transition is driven by the improved solvation of the core-forming P3PPMA block at higher temperatures. researchgate.netrsc.org The glass transition temperature (Tg) of the P3PPMA block, which is relatively low, facilitates this change in solvation and morphology. nih.govacs.org Differential scanning calorimetry (DSC) has shown that P3PPMA can have a Tg around 10.1 °C and 32.6 °C, suggesting the presence of different domains. scispace.com

Table 2: Temperature Dependence of Rheological State for a PSMA₁₈-b-P3PPMA₇₁ Copolymer Gel

Study of Gelation and Degelation Transitions in Poly(this compound) Gels

A significant feature of certain P3PPMA-containing block copolymers is their ability to form thermoreversible physical gels in selective solvents. nih.govrsc.org This gelation is not due to chemical cross-linking but arises from the physical entanglement of long, worm-like micelles that self-assemble from the block copolymers. researchgate.netrsc.org

The transition from a free-flowing solution (sol) to a gel and back (degelation) can be triggered by a change in temperature. acs.org For block copolymers such as poly[2-(dimethylamino)ethyl methacrylate]-block-poly(this compound) (PDMAEMA-b-P3PPMA) in ethanol (B145695), a solution at 70°C exists as discrete spherical nanoparticles and is free-flowing. researchgate.netrsc.org Upon cooling to room temperature, these spheres reorganize into entangled worm-like structures, causing the entire system to set as a soft gel. researchgate.netrsc.org This process is fully reversible; heating the gel leads to a rapid degelation and a return to the free-flowing state within minutes. rsc.org

The fundamental reason for this macroscopic gelation-degelation phenomenon is a nanoscale worm-to-sphere (W–S) morphology transition. nih.govrsc.org This transition is facilitated by the low glass transition temperature of the core-forming P3PPMA block and an associated increase in the solvation of the polymer core as the temperature increases. nih.govacs.org Similar thermoreversible gelation behavior has been observed for PSMA-b-P3PPMA copolymers in nonpolar media like n-tetradecane and n-octane. nih.govresearchgate.netrsc.org Degelation can also be induced by simple dilution, which leads to the disentanglement of the worm-like structures without a fundamental change in morphology. nih.govresearchgate.net

Establishing Correlations Between Molecular Architecture and Resultant Rheological Response

Studies on the RAFT dispersion polymerization of 3-phenylpropyl methacrylate (B99206) have systematically demonstrated these correlations. nih.govresearchgate.net For instance, using a fixed poly(stearyl methacrylate) (PSMA) stabilizer block and systematically increasing the length of the core-forming P3PPMA block leads to a predictable evolution in nanoparticle morphology. researchgate.netrsc.org

Short P3PPMA blocks tend to form simple spherical nanoparticles, resulting in low-viscosity, free-flowing dispersions. nih.govresearchgate.net

Intermediate P3PPMA blocks lead to the formation of worm-like micelles. nih.govresearchgate.net At sufficient concentrations, these worms entangle to form physical gels, which exhibit a solid-like rheological response (G' > G''). researchgate.net

Long P3PPMA blocks can result in the formation of vesicles (polymersomes), which again produce free-flowing dispersions. nih.gov

Furthermore, the total polymer concentration is a critical parameter. For a fixed block copolymer composition that might form spheres at low concentration, increasing the concentration can favor the formation of higher-order morphologies like worms and vesicles. nih.govresearchgate.net This demonstrates a direct link between the molecular design (copolymer composition) and processing parameters (concentration) and the final material properties (viscosity and viscoelasticity). ijcce.ac.irnih.gov The architecture of polymer chains, such as linear versus branched, also fundamentally alters the rheological response and relaxation dynamics. nih.gov

Table 3: Correlation of PSMA-b-P3PPMA Architecture with Morphology and Rheology

Thermal Stability and Controlled Degradation Studies of Poly 3 Phenylpropyl Methacrylate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability Assessment

While specific TGA/DTA data for poly(3-phenylpropyl methacrylate) is not extensively detailed in the available literature, analysis of structurally similar polymers provides significant insight into its expected behavior. For instance, studies on methacrylate (B99206) polymers with different aryl groups offer a comparative understanding of their thermal stabilities. Research on homopolymers of 3-phenyl-2-hydroxypropyl methacrylate showed good thermal stability up to 250°C. researchgate.net A detailed study on poly[(2-hydroxy-3-phenoxy)propyl methacrylate] (poly(PPMA)), a polymer with a comparable bulky aromatic side chain, provides a useful analogue. Its thermal degradation was investigated using TGA, showing a 50% weight loss at 365°C, indicating substantial thermal stability. researchgate.net Another related polymer, poly(phenyl methacrylate) (PPhMA), has also been studied, showing that its thermal stability is lower than that of poly(methyl methacrylate) (PMMA) but higher than that of poly(n-butyl methacrylate). tandfonline.com

| Polymer | Onset of Decomposition (°C) | Temperature of 50% Weight Loss (°C) | Citation |

| Poly(3-phenyl-2-hydroxypropyl methacrylate) | Stable up to ~250 | Not specified | researchgate.net |

| Poly[(2-hydroxy-3-phenoxy)propyl methacrylate] | Not specified | 365 | researchgate.net |

| Poly(phenyl methacrylate) | Not specified | Not specified, but stability is < PMMA | tandfonline.com |

Elucidation of Thermal Degradation Mechanisms and Depolymerization Pathways

The thermal degradation of polymethacrylates is well-understood to proceed primarily through a depolymerization or "unzipping" mechanism, which results in a high yield of the corresponding monomer. mdpi.comnsf.gov This process typically involves an initial chain scission at a weak point in the polymer backbone, creating a tertiary carbon-centered radical. This radical is unstable and rapidly undergoes β-scission, propagating back along the chain and releasing monomer units in a retro-polymerization reaction. mdpi.com

For poly(this compound), the bulky 3-phenylpropyl ester side group is expected to influence this process but not fundamentally change the primary degradation pathway. Studies on analogous polymers confirm this expectation. The thermal degradation of poly[(2-hydroxy-3-phenoxy)propyl methacrylate] under vacuum was found to yield the corresponding monomer at a high ratio of 85.9% when heated to 500°C, confirming that depolymerization is the dominant degradation mechanism. researchgate.net Similarly, the thermal decomposition of poly(phenyl methacrylate) also proceeds via depolymerization. tandfonline.com This contrasts with the degradation of polyacrylates, which tend to undergo more complex reactions involving the side chains. The consistent observation of monomer reversion in various polymethacrylates strongly suggests that poly(this compound) also degrades predominantly by unzipping to yield this compound monomer.

Investigating the Influence of Polymer Structure and Composition on Degradation Profiles

The specific structure of the ester side chain in polymethacrylates has a significant impact on their thermal degradation profiles. The stability of the polymer and the distribution of degradation products can be altered by changes in the side group.

A comparative study of poly[(2-hydroxy-3-phenoxy)propyl methacrylate] (poly(PPMA)) and poly[(2-hydroxy-3-tetrahydrofurfuryloxy)propyl methacrylate] (poly(THPMA)) clearly illustrates this influence. researchgate.net While the aromatic side-chain polymer (poly(PPMA)) degraded cleanly to its monomer, the degradation of poly(THPMA) was more complex. researchgate.net Although poly(THPMA) initially yielded a high monomer ratio (87.0%) up to 330°C, the yield dropped significantly at higher temperatures, indicating the onset of competing degradation reactions involving the tetrahydrofurfuryloxy side group. researchgate.net

Furthermore, the general thermal stability of poly(alkyl methacrylates) is known to be influenced by the nature of the alkyl group. The stability of poly(phenyl methacrylate) is reported to be less than that of poly(methyl methacrylate) but greater than that of poly(n-butyl methacrylate) and poly(isobutyl methacrylate). tandfonline.com The introduction of functional groups, such as amides, into the side chain can also introduce entirely different degradation mechanisms, such as cyclization reactions, which compete with depolymerization. researchgate.net These findings underscore that while depolymerization is the characteristic degradation pathway for polymethacrylates, the efficiency and "cleanliness" of this process are highly dependent on the structure and stability of the pendant ester group. For poly(this compound), the relatively stable phenylpropyl group suggests that a clean depolymerization to the monomer is the most probable outcome.

Identification and Quantification of Degradation Products using Coupled Techniques (e.g., GC-MS, TGA-MS)

To definitively identify and quantify the volatile products released during polymer degradation, coupled analytical techniques are indispensable. Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) and Thermogravimetry-Mass Spectrometry (TGA-MS) provide powerful tools for this purpose. In Py-GC/MS, the polymer is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by a GC column and identified by their mass spectra. d-nb.info TGA-MS provides real-time analysis of the gases evolved during the controlled heating ramp of a TGA experiment. tainstruments.com

For methacrylate polymers that degrade primarily via depolymerization, these techniques are ideal for confirming the identity of the monomer and quantifying its yield. In the study of the analogous polymer, poly[(2-hydroxy-3-phenoxy)propyl methacrylate], the degradation products were collected by programmed heating under vacuum and analyzed using GC-MS and NMR techniques. researchgate.net The analysis confirmed that the major product was the (2-hydroxy-3-phenoxy)propyl methacrylate monomer. researchgate.net Given the established degradation patterns of polymethacrylates, it is highly anticipated that a similar analysis of poly(this compound) would primarily identify its corresponding monomer, this compound.

| Polymer Analyzed | Primary Degradation Product | Analytical Method | Citation |

| Poly[(2-hydroxy-3-phenoxy)propyl methacrylate] | (2-Hydroxy-3-phenoxy)propyl methacrylate | GC-MS, NMR | researchgate.net |

| Poly(methyl methacrylate) | Methyl methacrylate | Py-GC/MS | mdpi.com |

Advanced Research Avenues and Applications for Poly 3 Phenylpropyl Methacrylate Materials

Materials Science Applications

In the field of materials science, the molecular structure of PPPMA is being explored for the development of specialized polymers. The presence of the phenyl group and the propyl spacer in its side chain allows for the fine-tuning of its physical and chemical characteristics, which is advantageous for creating materials with specific functions.

Development of Specialty Coatings and Adhesives

Methacrylate-based polymers are known for their use in formulating coatings and adhesives that require good film formation, adhesion, and durability. frontiersin.org The inclusion of a phenylpropyl group in the methacrylate (B99206) polymer chain, as in PPPMA, is being investigated for its potential to enhance performance in specialty coatings and adhesives. The phenyl group can increase the refractive index and hydrophobicity of the polymer, which is desirable for optical coatings and water-resistant adhesives. The propyl group provides a degree of flexibility to the polymer backbone, which can improve the adhesive's ability to bond to different surfaces and accommodate dynamic loads. tenax4you.com

Research into related polyelectrolytes, such as protected poly(3-sulfopropyl methacrylate), has shown their potential use in underwater adhesives, suggesting that the broader class of substituted polymethacrylates has significant promise in this area. nih.gov While direct studies on PPPMA for these specific applications are emerging, its properties suggest it could be a valuable component in creating advanced coatings with tailored surface properties and high-performance adhesives for specialized industrial applications. tenax4you.comnih.gov

Engineering of Advanced Polymeric Materials with Tunable Mechanical and Optical Properties

A significant area of research for PPPMA is in the creation of advanced polymeric materials with controllable properties. By using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) dispersion polymerization, scientists can synthesize block copolymers containing PPPMA with well-defined structures. rsc.orgacs.org These block copolymers can self-assemble in solution to form various nanoparticle morphologies, such as spheres, worms, and vesicles (polymersomes). rsc.orgnih.gov

The morphology of these nanoparticles, and thus the macroscopic properties of the material, can be precisely tuned by altering experimental conditions. researchgate.netrsc.org For example, changing the temperature can induce a reversible transition between worm-like and spherical nanoparticles, leading to a macroscopic change from a physical gel to a free-flowing solution. researchgate.netrsc.org This thermoreversible behavior is a key feature for developing "smart" materials that respond to environmental stimuli.

The mechanical properties, such as stiffness and elasticity, and the optical properties, like transparency and refractive index, are directly influenced by the morphology and arrangement of these polymer chains. bjp-bg.commdpi.com The ability to control the self-assembly process allows for the engineering of materials with tailored mechanical strength and specific light-interaction characteristics for applications ranging from advanced composites to optical devices. bjp-bg.comfiveable.me

| Stabilizing Block | PPPMA Block Length (Repeat Units) | Total Solids Content (wt%) | Solvent | Resulting Nanoparticle Morphology |

|---|---|---|---|---|

| PDMAEMA20 | 42 | 10% | Ethanol (B145695) | Mixed Spheres and Short Worms |

| PDMAEMA20 | 47 | 21% | Ethanol | Worms (Forms a thermoreversible gel) |

| PDMAEMA20 | 92 | 10% | Ethanol | Vesicles |

| PSMA19 | Variable | 10-40% | n-Tetradecane | Higher solids favor more ordered morphologies (worms, vesicles) |

Biomaterials Research and Biomedical Engineering

In the biomedical field, polymers are essential for developing new therapeutic and diagnostic tools. The potential biocompatibility of methacrylate-based polymers makes PPPMA a subject of investigation for various biomedical applications, from delivering drugs to engineering new tissues.

Design of Controlled Drug Delivery Systems

The self-assembling nature of PPPMA-containing block copolymers into nanoparticles like micelles and vesicles makes them highly suitable for drug delivery applications. nih.gov These nanoparticles can encapsulate therapeutic agents, protecting them from degradation in the body and controlling their release at a specific target site. nih.govmdpi.com The size, shape, and surface chemistry of these polymeric nanoparticles can be precisely controlled, which is a key advantage for designing sophisticated drug delivery vehicles. nih.gov

The different morphologies available through the self-assembly of PPPMA copolymers offer distinct advantages for drug delivery. Spherical micelles are suitable for carrying hydrophobic drugs, while the hollow core of vesicles (polymersomes) can be loaded with hydrophilic drugs or larger biomolecules like proteins and nucleic acids. researchgate.net The stimuli-responsive nature of some PPPMA-based systems, such as pH or temperature sensitivity, could be harnessed to trigger the release of the encapsulated drug in response to specific physiological conditions, such as the microenvironment of a tumor. nih.gov

Fabrication of Tissue Engineering Scaffolds and Biomaterials

Tissue engineering aims to repair or replace damaged tissues and organs by using scaffolds that support cell growth and tissue regeneration. mdpi.com Polymers are widely used to create these scaffolds due to their ability to be fabricated into porous structures that mimic the natural extracellular matrix. mdpi.comsurrey.ac.uk Synthetic polymers offer the advantage of having tunable mechanical properties and degradation rates. nih.gov

While materials like polylactic acid (PLA) and poly(methyl methacrylate) (PMMA) are more commonly studied for these applications, the properties of PPPMA suggest its potential utility in this field. nih.govmdpi.com The mechanical characteristics of PPPMA can be adjusted to match those of specific soft tissues. frontiersin.orgresearchgate.net Furthermore, the polymer's surface can be modified to improve cell adhesion and proliferation, which is a critical factor for successful tissue regeneration. nih.gov Research is ongoing to evaluate the biocompatibility of PPPMA and its suitability for creating scaffolds that can effectively support the growth of new tissue. mdpi.com

Integration in Biosensor Technologies

Biosensors are analytical devices that combine a biological component with a physicochemical detector for the detection of specific analytes. Polymers play a crucial role in the design of biosensors, often serving as a matrix for immobilizing biological recognition elements (e.g., enzymes, antibodies) or as a signal-enhancing layer. mdpi.com

The potential application of poly(3-phenylpropyl methacrylate) in biosensor technologies is an emerging area of interest. The polymer could be used as a coating on a sensor surface, where its properties could be tailored for specific functions. The phenylpropyl side chains may provide a hydrophobic environment suitable for the immobilization of certain biomolecules through non-covalent interactions. Additionally, PPPMA could be functionalized to include specific chemical groups for the covalent attachment of bioreceptors. Its film-forming properties could also be used to create protective or selective membranes within a biosensor assembly. mdpi.com While specific examples are still in the research phase, the versatility of PPPMA makes it a candidate for investigation in the development of novel biosensing platforms. mdpi.com

| Application Area | Specific Role of PPPMA | Key Property Leveraged |

|---|---|---|

| Specialty Coatings | Component for enhanced hydrophobicity and refractive index. | Phenylpropyl side chain. |

| Tunable Materials | Core-forming block in stimuli-responsive copolymers. | Controlled self-assembly and thermoreversible behavior. |

| Drug Delivery | Formation of nanoparticle carriers (micelles, vesicles). | Self-assembly into core-shell structures. |

| Tissue Engineering | Material for fabricating biocompatible scaffolds. | Tunable mechanical properties and potential for surface modification. |

| Biosensors | Immobilization matrix or surface coating. | Hydrophobic interactions and film-forming ability. |

Potential for Implantable Device Components

The biocompatibility of a material is a critical factor for its use in implantable medical devices, as it must not elicit adverse reactions from the surrounding biological tissues. While specific biocompatibility data for poly(this compound) is not extensively documented in publicly available literature, the broader class of polymethacrylates has a well-established history in biomedical applications. For instance, poly(methyl methacrylate) (PMMA) is widely used in bone cement and dental implants.

The potential for PPPMA in implantable devices is rooted in the general biocompatibility of polymethacrylates. The introduction of the phenylpropyl group may influence cell-surface interactions and protein adsorption, which are key determinants of biocompatibility. The inherent hydrophobicity of the phenylpropyl side chain could be advantageous in certain implant applications where controlled interaction with aqueous biological environments is desired. Further research into the specific cellular and tissue responses to PPPMA is necessary to fully ascertain its suitability for components of implantable devices. This would typically involve in vitro cytotoxicity assays and in vivo implantation studies to assess its long-term stability and interaction with living tissue.

Optoelectronic Device Applications